Molecular Weight and Lipophilicity as Determinants of Permeability and Solubility
The target compound has a molecular weight of 372.80 g/mol , placing it within the upper range of drug‑like chemical space (Lipinski's Rule of Five cutoff: MW ≤ 500). In comparison, the closest commercially available analog, 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, has a molecular weight of 370.8 g/mol . The small but measurable difference arises from the replacement of two methoxy groups (OCH3, molecular weight 31.03 each) with two methyl groups (CH3, molecular weight 15.03 each). This substitution is expected to increase hydrogen‑bond acceptor capacity and aqueous solubility for the dimethoxy derivative, while the dimethyl analog would be more lipophilic. In the context of high‑throughput screening libraries, such variations in physicochemical properties directly influence compound behavior in cell‑based assays and are used to triage hits for further optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | C19H17ClN2O5; MW = 372.80 |
| Comparator Or Baseline | 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide; C20H19ClN2O3; MW ≈ 370.8 |
| Quantified Difference | ΔMW ≈ +2.0 g/mol (target heavier); replacement of 2,5‑dimethoxy with 3,4‑dimethyl reduces H‑bond acceptors and alters logP profile |
| Conditions | Calculated molecular weight based on chemical formula; no experimental determination of logP or solubility available for either compound. |
Why This Matters
Physicochemical property differences, even at the level of 2 Da, are routinely used to optimize lead compounds for solubility, permeability, and metabolic stability, making the 2,5‑dimethoxy pattern a deliberate design choice rather than an interchangeable decoration.
